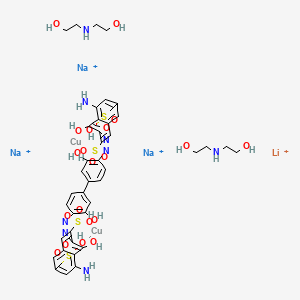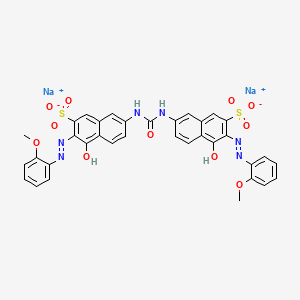![molecular formula C22H23BrN6O5 B13774377 Acetamide, N-[2-[(2-bromo-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]- CAS No. 63467-25-4](/img/structure/B13774377.png)
Acetamide, N-[2-[(2-bromo-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[2-[(2-bromo-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]- is an organic compound primarily used as a dye in the textile industry. This compound is known for its vibrant color and stability, making it a valuable component in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2-[(2-bromo-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]- typically involves a multi-step process. The initial step often includes the diazotization of 2-bromo-4-nitroaniline, followed by coupling with a suitable amine to form the azo compound. The final step involves the acylation of the azo compound with acetic anhydride to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the azo linkage and prevent degradation of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-[2-[(2-bromo-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro derivatives.
Reduction: Reduction reactions typically target the azo linkage, resulting in the formation of amines.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted amines, nitro compounds, and other derivatives depending on the specific reaction conditions .
Applications De Recherche Scientifique
Acetamide, N-[2-[(2-bromo-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Widely used as a dye in textiles, plastics, and other materials.
Mécanisme D'action
The mechanism of action of Acetamide, N-[2-[(2-bromo-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]- involves its interaction with molecular targets such as enzymes and receptors. The azo linkage can undergo reduction in biological systems, leading to the release of active amines that interact with cellular components, thereby exerting their effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-: Known for its use as a black dye in textiles.
Acetamide, N-[2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-: Another azo dye with similar applications but different color properties.
Uniqueness
Acetamide, N-[2-[(2-bromo-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]- is unique due to its specific azo linkage and the presence of both bromine and nitro groups, which confer distinct chemical and physical properties, making it particularly valuable in specialized applications .
Propriétés
Numéro CAS |
63467-25-4 |
|---|---|
Formule moléculaire |
C22H23BrN6O5 |
Poids moléculaire |
531.4 g/mol |
Nom IUPAC |
N-[2-[(2-bromo-4-nitrophenyl)diazenyl]-5-[2-(2,5-dioxopyrrolidin-1-yl)ethyl-ethylamino]phenyl]acetamide |
InChI |
InChI=1S/C22H23BrN6O5/c1-3-27(10-11-28-21(31)8-9-22(28)32)15-4-7-19(20(13-15)24-14(2)30)26-25-18-6-5-16(29(33)34)12-17(18)23/h4-7,12-13H,3,8-11H2,1-2H3,(H,24,30) |
Clé InChI |
WIIYVWHFGTUCNS-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCN1C(=O)CCC1=O)C2=CC(=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Br)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![trans-2-Methyl-3-[(phenylmethoxy)methyl]-oxirane](/img/structure/B13774297.png)



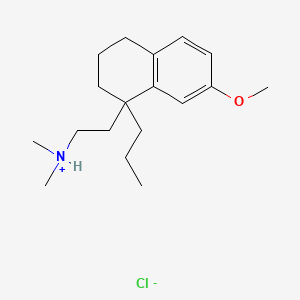
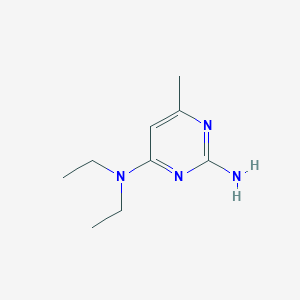
![[(2R,3S,4S,5R,6R)-5-acetyloxy-3,4,6-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B13774332.png)

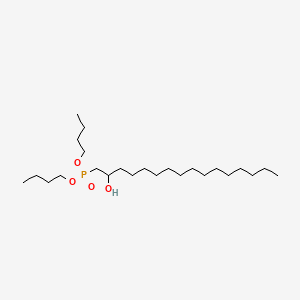
![4-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13774362.png)

